molecular formula C4H10O2S2 B168008 2-Hydroxyethyl disulfide CAS No. 1892-29-1

2-Hydroxyethyl disulfide

Cat. No. B168008
CAS RN: 1892-29-1
M. Wt: 154.3 g/mol
InChI Key: KYNFOMQIXZUKRK-UHFFFAOYSA-N
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Description

2-Hydroxyethyl disulfide (HEDS) is an organosulfur compound that belongs to the class of dialkyl disulfides . It has a disulfide bond (-S-S-) between two hydroxyethyl groups . In material science, HEDS is used as a precursor to form self-assembled monolayers (SAMs) on gold surfaces for applications such as corrosion protection, lubrication, and sensors .


Synthesis Analysis

2-Hydroxyethyl disulfide can be synthesized from 3-mercapto-1-propanol, sodium iodide, and hydrogen peroxide . The raw materials are placed in a three-necked flask, and ethyl acetate is added as a solvent. Hydrogen peroxide is slowly added under magnetic stirring. After the addition is complete, the mixture is stirred for half an hour at 30°C .


Molecular Structure Analysis

The molecular formula of 2-Hydroxyethyl disulfide is C4H10O2S2 . The linear formula is HOCH2CH2SSCH2CH2OH . The molecular weight is 154.25 .


Chemical Reactions Analysis

The reduction of bis (2-hydroxyethyl)disulfide (HEDS) by reduced glutathione (GSH) is the most commonly used assay to analyze the presence and properties of enzymatically active glutaredoxins . The reaction is triggered by the chain exchange reaction of disulfide bonds .


Physical And Chemical Properties Analysis

2-Hydroxyethyl disulfide is a liquid at room temperature . It has a refractive index of 1.57 . The boiling point is between 158-163 °C at 3.5 mmHg , and the melting point is between 25-27 °C . The density is 1.261 g/mL at 25 °C .

Scientific Research Applications

1. Use in Mass Spectrometry

2-Hydroxyethyl disulfide has been found useful as a matrix material in liquid secondary-ion mass spectrometry. This matrix is superior to the conventional glycerol matrix for analyzing peptides with hydrophobic residues, and it is chemically inert, enhances the formation of adducts, and gives few ions above m/z 300 (Kenny, 1990).

2. Protein Research and Modification

A study showed the utility of 2-hydroxyethyl disulfide in reducing solutions to progressively reduce the disulfide bonds of proteins, which helps in understanding the protein structure and function (Xu et al., 1999).

3. Polymer Science

2-Hydroxyethyl disulfide has been used in the synthesis of cysteine-reactive polymers through atom transfer radical polymerization. This method allows for the direct conjugation of the polymer to cysteine residues in proteins, providing a general way to prepare protein-polymer conjugates (Bontempo et al., 2004).

4. Electrophoresis Protocols

Hydroxyethyl disulfide has been used in 2-D electrophoresis protocols, improving the resolution and quality of protein analysis. This application is particularly valuable in studying complex protein mixtures (Hedberg et al., 2005).

5. Energy Storage Materials

2-Hydroxyethyl disulfide is involved in the study of two-dimensional molybdenum disulfide (MoS2), a promising material for energy storage due to its high surface area and unique electronic structure. This research is critical for developing advanced energy storage devices (Ge et al., 2017; Ganatra & Zhang, 2014).

6. Redox-Responsive Materials

Disulfide bonds, including those involving 2-hydroxyethyl disulfide, are central to the development of redox-responsive materials for drug delivery and other biomedical applications. These materials can respond to changes in the redox environment, making them useful in targeted therapy (Sun et al., 2018).

7. Catalyst Synthesis

2-Hydroxyethyl disulfide has been used in the synthesis of catalysts for organic reactions, such as the copper-catalyzed hydroxysulfenylation of alkenes, which showcases its role in advancing synthetic chemistry (Taniguchi, 2006).

8. Photocatalytic Synthesis

The compound plays a role in photocatalytic synthesis, such as in the formation of disulfides under specific light conditions. This application highlights its utility in green chemistry and sustainable practices (Shah et al., 2015).

Safety And Hazards

2-Hydroxyethyl disulfide is combustible and containers may explode when heated . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

2-Hydroxyethyl disulfide has been used in the synthesis of self-healing waterborne polyurethanes containing disulfide bonds in the main chain . It has also been used in the creation of high-speed underwater hydrogel robots with programmable motions powered by light . These applications suggest potential future directions in material science and robotics .

properties

IUPAC Name

2-(2-hydroxyethyldisulfanyl)ethanol
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InChI

InChI=1S/C4H10O2S2/c5-1-3-7-8-4-2-6/h5-6H,1-4H2
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InChI Key

KYNFOMQIXZUKRK-UHFFFAOYSA-N
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Canonical SMILES

C(CSSCCO)O
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Molecular Formula

C4H10O2S2
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DSSTOX Substance ID

DTXSID4044404
Record name 2-Hydroxyethyl disulfide
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Molecular Weight

154.3 g/mol
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Physical Description

Liquid, Colorless viscous liquid with an unpleasant odor; Melting point approximately 25 deg C; [Alfa Aesar MSDS]
Record name Ethanol, 2,2'-dithiobis-
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Record name 2-Hydroxyethyl disulfide
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Boiling Point

158-163 °C at 3.50E+00 mm Hg
Record name 2-Hydroxyethyl Disulfide
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Product Name

2-Hydroxyethyl disulfide

CAS RN

1892-29-1
Record name Hydroxyethyl disulfide
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Record name 2-HYDROXYETHYL DISULFIDE
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Melting Point

25-27 °C
Record name 2-Hydroxyethyl Disulfide
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Synthesis routes and methods

Procedure details

A method for making 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide by cyclization of the intermediate 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenyl-butanamide, in which this intermediate is obtained by the reaction of di-(2-hydroxyethyl) disulfide with acetoacetanilide.
Quantity
0 (± 1) mol
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,050
Citations
P Begas, V Staudacher, M Deponte - Chemical science, 2015 - pubs.rsc.org
The reduction of bis(2-hydroxyethyl)disulfide (HEDS) by reduced glutathione (GSH) is the most commonly used assay to analyze the presence and properties of enzymatically active …
Number of citations: 32 pubs.rsc.org
AA Beloqui, PG de Pinho… - American journal of …, 1995 - Am Soc Enol Viticulture
A sulfur compound not yet studied in alcoholic beverages was found in some wines. It has been revealed in ethyl acetate extracts of wine analyzed by GC/FPD. Its identification was …
Number of citations: 21 www.ajevonline.org
A Sokołowski, B Burczyk - Die Angewandte Makromolekulare …, 1985 - Wiley Online Library
The composition of products resulting from the reaction of bis(2‐hydroxyethyl)disulfide with ethylene oxide in the presence of sodium methoxide, dimethyl cyclohexylamine and boron …
Number of citations: 2 onlinelibrary.wiley.com
XF Gao, P He, H Chen - Acta Chimica Sinica, 2018 - sioc-journal.cn
In vivo, free radical damage of disulfide bonds in proteins affects the structure and function of proteins, and has an important relationship with cell aging. Therefore, studying the …
Number of citations: 3 sioc-journal.cn
G Xiao-Fei, H Peng, C Huanwen - Acta Chimica Sinica, 2018 - ccspublishing.org.cn
In vivo, free radical damage of disulfide bonds in proteins affects the structure and function of proteins, and has an important relationship with cell aging. Therefore, studying the …
Number of citations: 2 www.ccspublishing.org.cn
N Saraygord‐Afshari… - Biotechnology and …, 2014 - Wiley Online Library
Patterns obtained in two‐dimensional gel electrophoresis (2‐ DE ) in the previously published articles suggest a varying number of proteins. To seek the cause of this variation, we …
Number of citations: 6 iubmb.onlinelibrary.wiley.com
C Lamberti, E Pessione, MG Giuffrida… - …, 2007 - Wiley Online Library
Despite the large number of papers dealing with bacterial proteomes, very few include information about proteins with alkaline pI's, because of the limits inherent in 2‐DE technology. …
JE Brotherton, VW Rodwell - Physiological Chemistry and Physics, 1980 - europepmc.org
… + 2-hydroxyethyl disulfide in … 2-hydroxyethyl disulfide-treated aldehyde dehydrogenase retains catalytic activity and that the sulfhydryl group modified by 2-hydroxyethyl disulfide …
Number of citations: 6 europepmc.org
T Wan, D Chen - Journal of materials science, 2017 - Springer
… ) propionic acid, and 2-hydroxyethyl disulfide. The self-healing system was triggered by the chain exchange reaction of disulfide bonds in 2-hydroxyethyl disulfide extender and assisted …
Number of citations: 120 link.springer.com
ET Ayodele, HR Hudson, IAO Ojo… - Phosphorus, Sulfur, and …, 2000 - Taylor & Francis
… The effect of benzene ring substituents was not strongly marked but the most active compound overall appeared to be 4-fluorobenzyl 2-hydroxyethyl disulfide (5d). It is noteworthy that …
Number of citations: 15 www.tandfonline.com

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